molecular formula C21H33N3O2 B2808864 4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 177276-39-0

4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2808864
CAS No.: 177276-39-0
M. Wt: 359.514
InChI Key: RDSCDOZKNVEYOX-UHFFFAOYSA-N
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Description

4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C18H27N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-benzylpiperazine with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is utilized in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of piperazine and piperidine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical compounds and advanced materials .

Properties

IUPAC Name

tert-butyl 4-(4-benzylpiperazin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-21(2,3)26-20(25)24-11-9-19(10-12-24)23-15-13-22(14-16-23)17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSCDOZKNVEYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In operating analogously to preparation XXVIII, starting with N-benzylpiperazine and N-Boc-4-piperidinone, the product sought after is obtained as a colourless oil (yield=60%).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The same procedure as in Example 1(a) was repeated except that 1-t-butoxycarbonyl-4-oxopiperidine and 1-benzylpiperazine were used to give 1-benzyl-4-(1-t-butoxycarbonylpiperidin-4-yl)piperazine.
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